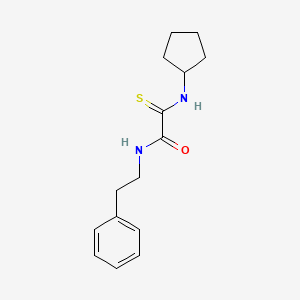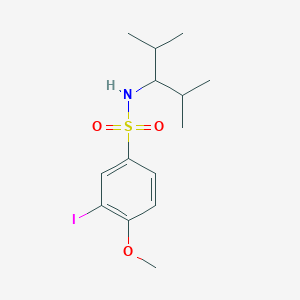
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide
Übersicht
Beschreibung
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide, also known as CPET, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thioxoamide family, which is known for its diverse biological activities. CPET has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. In
Wirkmechanismus
The exact mechanism of action of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide is not fully understood. However, it has been suggested that this compound may act through the modulation of various signaling pathways involved in inflammation, pain, and neurodegeneration. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, in animal models of inflammation. This compound has also been found to modulate the activity of various enzymes and receptors involved in pain signaling, such as COX-2 and TRPV1.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of inflammation. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of neurodegeneration. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to have low toxicity and high stability, making it suitable for long-term studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which may limit its use in some experimental settings. This compound also has a relatively short half-life, which may require frequent dosing in some animal models.
Zukünftige Richtungen
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has shown promising results in preclinical studies and has potential for further development as a therapeutic agent. Some possible future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Studies to investigate the potential of this compound in treating other diseases, such as cancer and autoimmune disorders.
3. Studies to elucidate the exact mechanism of action of this compound and its molecular targets.
4. Studies to optimize the synthesis and formulation of this compound for improved pharmacokinetic and pharmacodynamic properties.
5. Studies to investigate the potential of this compound as a drug candidate for combination therapy with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound has been found to possess anti-inflammatory, analgesic, and neuroprotective effects. This compound has several advantages for lab experiments, including ease of synthesis and low toxicity. However, this compound has some limitations for lab experiments, including poor solubility and short half-life. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-inflammatory and analgesic effects of this compound in animal models of inflammation and pain. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(cyclopentylamino)-N-(2-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKGNRBHCUNAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 2-[(3-ethoxybenzoyl)amino]terephthalate](/img/structure/B4192528.png)
![2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192531.png)

![3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4192552.png)
![3-methoxy-2-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4192556.png)
![3-({[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4192562.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192570.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4192576.png)
![ethyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4192583.png)
![1-[({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4192597.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4192602.png)
![N-(2-{1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4192612.png)
![N-(2,5-dichlorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanamide](/img/structure/B4192614.png)